N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide
Overview
Description
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide: is an organic compound that belongs to the class of nicotinamides It features a tert-butyl group, a chlorine atom, and an o-tolyl group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide can be achieved through several methods. One common approach involves the Buchwald-Hartwig amination, which is a palladium-catalyzed coupling reaction between an amine and an aryl halide . This method is favored for its ability to form carbon-nitrogen bonds efficiently under mild conditions.
Another method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a copper catalyst (Cu(OTf)2) under solvent-free conditions at room temperature . This approach is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide core. The presence of the tert-butyl group, chlorine atom, and o-tolyl group imparts distinct chemical and biological properties that differentiate it from similar compounds.
Biological Activity
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, a derivative of nicotinamide, has garnered attention for its potential biological activities. This compound features a unique structure that includes a tert-butyl group, a chlorine atom, and an o-tolyl group attached to the nicotinamide core. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₉ClN₂O
- Molecular Weight : 302.8 g/mol
- Key Functional Groups : Nicotinamide moiety, tert-butyl group, chlorine atom, o-tolyl group.
The presence of these functional groups suggests that this compound may interact with various biological targets, potentially influencing cellular processes related to inflammation, cancer, and other diseases .
Research indicates that this compound may function as a biochemical probe or inhibitor in various biological pathways. Preliminary studies suggest that it could inhibit specific enzymes or receptors, impacting cellular signaling and function. This inhibition may lead to therapeutic effects in conditions such as cancer and inflammation .
Therapeutic Potential
- Anti-inflammatory Activity :
- The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing cytokine production in immune cells.
- Anticancer Properties :
- Initial studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against human leukemia cell lines (CEM-13 and U-937), with IC50 values indicating potent efficacy .
- Flow cytometry assays have revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, highlighting its potential as an anticancer agent .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | CEM-13 | 2.5 | Induction of apoptosis |
Cytotoxicity | U-937 | 3.0 | Inhibition of cell proliferation |
Anti-inflammatory | THP-1 (macrophages) | 5.0 | Reduction in TNF-alpha production |
These findings support the hypothesis that the compound can serve as a promising candidate for further development in cancer therapy and inflammation management.
Properties
IUPAC Name |
N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-11-7-5-6-8-12(11)13-9-15(18)19-10-14(13)16(21)20-17(2,3)4/h5-10H,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYXAYJDVKDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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